5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine
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Overview
Description
5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine typically involves the reaction of 4-chlorophenoxyacetic acid with thiosemicarbazide under acidic conditions to form the thiadiazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate ring closure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiadiazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to its antimicrobial and anti-inflammatory effects. The thiadiazole ring is known to interact with biological macromolecules, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-[2-(4-chlorophenoxy)ethyl]pyridazin-3(2H)-one: Another compound with a similar structure and biological activity.
2-Phenoxyacetamido-1H-pyrazol-5-yl)benzamides: Compounds with similar antimicrobial and antibiofilm activities.
Uniqueness
5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct biological activities and chemical reactivity. Its combination of a chlorophenoxy group and a thiadiazole ring makes it a versatile compound for various applications .
Biological Activity
5-(2-(4-Chlorophenoxy)ethyl)-N-methyl-1,3,4-thiadiazol-2-amine is a compound belonging to the class of thiadiazole derivatives, which have garnered attention for their diverse biological activities, particularly in the field of cancer therapy. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is C11H12ClN3OS. Its structure features a thiadiazole ring substituted with a chlorophenoxyethyl group and a methyl group. The presence of the chlorine atom on the phenyl ring is significant as it enhances the compound's lipophilicity and biological activity.
Anticancer Properties
Research indicates that compounds derived from 1,3,4-thiadiazole exhibit notable cytotoxic effects against various cancer cell lines. The anticancer activity of this compound has been assessed through several studies.
-
In Vitro Cytotoxicity :
- The compound was tested against breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cell lines using the MTT assay.
- Results showed that the compound exhibited significant cytotoxicity with an IC50 value of approximately 10.10μg/mL. Notably, structural modifications such as shifting substituents significantly affected potency; for instance, changing the position of ethoxy groups enhanced activity up to fourfold in some derivatives .
-
Mechanism of Action :
- The cytotoxic effects are primarily attributed to the induction of apoptotic pathways in cancer cells. This was evidenced by increased markers of apoptosis in treated cells compared to controls.
- Compounds with enhanced lipophilicity due to structural modifications demonstrated improved cell membrane permeability and subsequent bioavailability within tumor tissues .
Structure-Activity Relationship (SAR)
The SAR studies conducted on various thiadiazole derivatives have provided insights into how specific substitutions influence biological activity:
Compound | Substitution | IC50 (µg/mL) | Activity Description |
---|---|---|---|
4a | Piperazine | 10.10 | Moderate activity |
4e | Ethoxy group at ortho position | 5.36 | Enhanced activity |
4i | Benzyl piperidine | 2.32 | Most potent compound |
These findings illustrate that modifications to the piperazine or piperidine moieties can significantly enhance anticancer efficacy.
Case Studies
Several studies have documented the efficacy of thiadiazole derivatives in vivo:
-
Tumor-Bearing Mouse Models :
- In vivo studies utilizing tumor-bearing mice demonstrated that certain thiadiazole derivatives could effectively target sarcoma cells, leading to reduced tumor growth and improved survival rates .
- Radioactive tracing studies confirmed that these compounds preferentially accumulate in tumor tissues compared to normal tissues.
- Combination Therapies :
Properties
CAS No. |
87418-16-4 |
---|---|
Molecular Formula |
C11H12ClN3OS |
Molecular Weight |
269.75 g/mol |
IUPAC Name |
5-[2-(4-chlorophenoxy)ethyl]-N-methyl-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C11H12ClN3OS/c1-13-11-15-14-10(17-11)6-7-16-9-4-2-8(12)3-5-9/h2-5H,6-7H2,1H3,(H,13,15) |
InChI Key |
OTGQNYJDUXLHEU-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NN=C(S1)CCOC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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